molecular formula C14H14BrN3OS B4651436 N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Cat. No.: B4651436
M. Wt: 352.25 g/mol
InChI Key: DUJDVUFNQHELRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromophenyl group and a tetrahydrobenzothiazolyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2-bromoaniline with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, particularly at the benzothiazole moiety.

    Reduction Reactions: Reduction of the urea group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are typically used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted ureas with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-(2-bromophenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and benzothiazolyl groups. These interactions may lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
  • N-(2-fluorophenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
  • N-(2-methylphenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Comparison

Compared to its analogs, N-(2-bromophenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted, allowing for the synthesis of a wide variety of derivatives with potentially diverse properties.

Properties

IUPAC Name

1-(2-bromophenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3OS/c15-9-5-1-2-6-10(9)16-13(19)18-14-17-11-7-3-4-8-12(11)20-14/h1-2,5-6H,3-4,7-8H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJDVUFNQHELRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Reactant of Route 5
Reactant of Route 5
N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Reactant of Route 6
Reactant of Route 6
N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.